An In-depth Technical Guide to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: A Core Scaffold in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: A Core Scaffold in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors for oncological applications. This document will delve into the physicochemical characteristics, synthesis, and the underlying rationale for its utility in drug discovery, providing a foundational resource for researchers in the field.
Introduction: A Versatile Building Block in Medicinal Chemistry
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is a substituted pyrimidine derivative that has emerged as a valuable scaffold in the design and synthesis of targeted therapeutics. The pyrimidine core is a well-established pharmacophore, present in numerous approved drugs and clinical candidates. The specific arrangement of substituents in this compound—a chloro group at the 5-position, a methyl group at the 6-position, a pyridyl group at the 2-position, and a hydroxyl group at the 4-position—confers a unique combination of electronic and steric properties.
These features make it an ideal starting point for the development of kinase inhibitors.[1] The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group can serve as a hydrogen bond donor. This facilitates strong and specific interactions with the hinge region of kinase active sites. Furthermore, the pyridyl and pyrimidine rings can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket, enhancing binding affinity.[1] Its utility also extends to agrochemical research for the development of novel pesticides and herbicides.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is crucial for its effective utilization in synthesis and drug design.
Structural and Molecular Data
The structural features of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol are summarized in the table below. It is important to note that there are some discrepancies in the reported CAS Registry Numbers in various commercial and database sources, with both 286430-67-9 and 1239786-71-0 being associated with this compound or its isomers.[1][2][3][4] For the purpose of this guide, we will refer to the most frequently cited information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃O | [1] |
| Molecular Weight | 221.64 g/mol | [1][2] |
| IUPAC Name | 5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | |
| Canonical SMILES | Cc1c(Cl)c(O)nc(n1)c2ccccn2 | |
| CAS Registry Number | 286430-67-9 (primary) | [1][3] |
| Alternative CAS | 1239786-71-0 (isomer) | [2][4] |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |
| pKa | The pyrimidin-4-ol moiety suggests acidic properties, while the pyridine and pyrimidine rings are basic. The overall pKa profile will be complex. |
Synthesis and Characterization
The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the cyclization of a substituted amidine with a suitable three-carbon electrophile, followed by chlorination and other functional group manipulations. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed journals, a general synthetic approach can be inferred from the synthesis of related pyrimidine derivatives.
General Synthetic Strategy
A plausible synthetic route would involve the condensation of 2-amidinopyridine with a derivative of ethyl 2-chloroacetoacetate. This would be followed by a cyclization reaction to form the pyrimidinone ring. Subsequent chlorination at the 5-position would yield the target compound.
Caption: Generalized synthetic workflow for 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol.
Spectroscopic Characterization
The structural elucidation of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol would rely on a combination of standard spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the pyridine ring, and potentially a broad signal for the hydroxyl proton, depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would confirm the presence of ten unique carbon atoms, including the methyl carbon, the carbons of the pyrimidine and pyridine rings, and the carbonyl-like carbon of the pyrimidin-4-ol tautomer.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern could also offer structural insights.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the pyrimidinone tautomer, and C=C and C=N stretching vibrations of the aromatic rings.
Role in the Synthesis of Kinase Inhibitors
The primary utility of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is as a versatile intermediate in the synthesis of kinase inhibitors. The chloro and hydroxyl groups are key functional handles that allow for further chemical modifications.
Mechanism of Action as a Kinase Inhibitor Precursor
Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs.
The 2-(pyridin-2-yl)pyrimidine scaffold is a "privileged" structure in kinase inhibitor design. The nitrogen atoms in the pyrimidine and pyridine rings can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interactions of the adenine base of ATP.
Caption: Interaction model of a derivative with a kinase active site.
Synthetic Elaboration
The chloro group at the 5-position is a versatile leaving group that can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The hydroxyl group at the 4-position can be alkylated or arylated to further modulate the compound's properties and target interactions.
Safety and Handling
Conclusion and Future Perspectives
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is a strategically important building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural features facilitate key interactions within the ATP-binding pocket of kinases. The presence of reactive functional groups allows for extensive synthetic elaboration, making it a valuable tool for lead optimization in drug discovery programs. Further research into the synthesis and biological applications of derivatives of this scaffold is likely to yield novel therapeutic agents with improved potency and selectivity.
References
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MySkinRecipes. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. Available at: [Link]
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Lead Sciences. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. Available at: [Link]
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AbacipharmTech. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. Available at: [Link]
Sources
- 1. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol [myskinrecipes.com]
- 2. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol - Lead Sciences [lead-sciences.com]
- 3. 5-CHLORO-6-METHYL-2-(2-PYRIDYL)PYRIMIDIN-4-OL CAS#: 286430-67-9 [amp.chemicalbook.com]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

